Chloroethene;1,1-dichloroethene;2-ethylhexyl prop-2-enoate;prop-2-enoic acid

Description

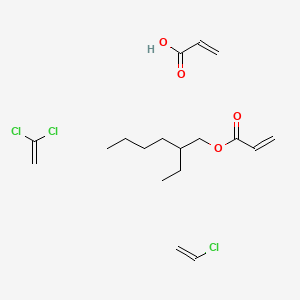

The compound “Chloroethene;1,1-dichloroethene;2-ethylhexyl prop-2-enoate;prop-2-enoic acid” is a combination of four distinct chemical entities, each with unique properties and applications.

Properties

CAS No. |

65045-76-3 |

|---|---|

Molecular Formula |

C18H29Cl3O4 |

Molecular Weight |

415.8 g/mol |

IUPAC Name |

chloroethene;1,1-dichloroethene;2-ethylhexyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C11H20O2.C3H4O2.C2H2Cl2.C2H3Cl/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-3(4)5;1-2(3)4;1-2-3/h6,10H,3-5,7-9H2,1-2H3;2H,1H2,(H,4,5);1H2;2H,1H2 |

InChI Key |

AIVWELPCACVONN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C.C=CC(=O)O.C=CCl.C=C(Cl)Cl |

Related CAS |

65045-76-3 |

Origin of Product |

United States |

Preparation Methods

Chloroethene: Chloroethene is produced industrially by the thermal cracking of 1,2-dichloroethane, which is itself produced by the chlorination of ethylene . The reaction conditions typically involve high temperatures and the presence of a catalyst such as iron(III) chloride.

1,1-Dichloroethene: 1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane . This reaction is typically carried out in the presence of a base such as sodium hydroxide at elevated temperatures.

2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate is synthesized by the esterification of 2-ethylhexanol with acrylic acid . This reaction is typically catalyzed by an acid such as sulfuric acid and carried out under reflux conditions.

Prop-2-enoic acid: Prop-2-enoic acid is produced by the oxidation of propylene in the presence of a catalyst such as molybdenum oxide . This reaction is typically carried out at high temperatures and pressures.

Chemical Reactions Analysis

Chloroethene: Chloroethene undergoes addition polymerization to form polyvinyl chloride (PVC) . This reaction is typically initiated by free radicals and carried out under high pressure and temperature.

1,1-Dichloroethene: 1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride (PVDC) . This reaction is typically initiated by free radicals and carried out under high pressure and temperature.

2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate undergoes free-radical polymerization to form poly(2-ethylhexyl acrylate) . This reaction is typically carried out in the presence of a free-radical initiator such as benzoyl peroxide.

Prop-2-enoic acid: Prop-2-enoic acid undergoes polymerization to form polyacrylic acid . This reaction is typically initiated by free radicals and carried out under high pressure and temperature.

Scientific Research Applications

Chloroethene: Chloroethene is primarily used in the production of polyvinyl chloride (PVC), which is used in a wide range of applications including pipes, cables, and packaging materials .

1,1-Dichloroethene: 1,1-Dichloroethene is used in the production of polyvinylidene chloride (PVDC), which is used in food packaging and as a barrier material in various applications .

2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of adhesives, coatings, and sealants . It is also used in the production of pressure-sensitive adhesives and as a plasticizer in various applications.

Prop-2-enoic acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in diapers, adult incontinence products, and other absorbent materials . It is also used in the production of water treatment chemicals and as a monomer in the production of various polymers and resins.

Mechanism of Action

Chloroethene: Chloroethene undergoes addition polymerization to form polyvinyl chloride (PVC) . The polymerization reaction is initiated by free radicals, which add to the double bond of the chloroethene molecule, forming a new radical that can react with another chloroethene molecule. This process continues, forming a long chain of PVC.

1,1-Dichloroethene: 1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride (PVDC) . The polymerization reaction is initiated by free radicals, which add to the double bond of the 1,1-dichloroethene molecule, forming a new radical that can react with another 1,1-dichloroethene molecule. This process continues, forming a long chain of PVDC.

2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate undergoes free-radical polymerization to form poly(2-ethylhexyl acrylate) . The polymerization reaction is initiated by free radicals, which add to the double bond of the 2-ethylhexyl prop-2-enoate molecule, forming a new radical that can react with another 2-ethylhexyl prop-2-enoate molecule. This process continues, forming a long chain of poly(2-ethylhexyl acrylate).

Prop-2-enoic acid: Prop-2-enoic acid undergoes polymerization to form polyacrylic acid . The polymerization reaction is initiated by free radicals, which add to the double bond of the prop-2-enoic acid molecule, forming a new radical that can react with another prop-2-enoic acid molecule. This process continues, forming a long chain of polyacrylic acid.

Comparison with Similar Compounds

Chloroethene: Chloroethene is similar to other vinyl compounds such as vinyl fluoride and vinyl bromide . chloroethene is unique in its widespread use in the production of polyvinyl chloride (PVC).

1,1-Dichloroethene: 1,1-Dichloroethene is similar to other dichloroethenes such as 1,2-dichloroethene . 1,1-dichloroethene is unique in its use in the production of polyvinylidene chloride (PVDC).

2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate is similar to other acrylates such as butyl acrylate and methyl acrylate . 2-ethylhexyl prop-2-enoate is unique in its use in the production of pressure-sensitive adhesives and as a plasticizer.

Prop-2-enoic acid: Prop-2-enoic acid is similar to other carboxylic acids such as methacrylic acid and crotonic acid . prop-2-enoic acid is unique in its use in the production of superabsorbent polymers and water treatment chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.